

# Cross-Resistance Between Colistin Methanesulfonate and Other Polymyxins: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The re-emergence of polymyxin antibiotics, including colistin (polymyxin E) and polymyxin B, as last-resort treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria has brought the issue of antimicrobial resistance to the forefront of clinical and research concerns. A critical aspect of their use is the potential for cross-resistance between different members of the polymyxin class. This guide provides a comprehensive comparison of colistin methanesulfonate (CMS), the inactive prodrug of colistin, and other polymyxins, with a focus on the mechanisms of cross-resistance, supporting experimental data, and detailed methodologies.

# **Executive Summary**

Extensive evidence confirms the existence of cross-resistance between colistin and polymyxin B.[1][2][3] This phenomenon is primarily attributed to the shared mechanism of action and resistance pathways targeting the lipopolysaccharide (LPS) in the outer membrane of Gramnegative bacteria.[2][4] Modifications to the lipid A component of LPS, which reduce the net negative charge, decrease the binding affinity of all polymyxins, leading to resistance to the entire class.[3][4] While in vitro studies often show that polymyxin B has slightly lower Minimum Inhibitory Concentrations (MICs) compared to colistin against some isolates, the clinical implications of these differences are still under investigation.[5] The development of resistance



to one polymyxin is a strong predictor of resistance to others, a crucial consideration for therapeutic strategies and drug development.

## **Mechanisms of Action and Cross-Resistance**

Polymyxins exert their bactericidal effect by electrostatically interacting with the negatively charged phosphate groups of lipid A in the bacterial outer membrane. This interaction displaces divalent cations (Ca<sup>2+</sup> and Mg<sup>2+</sup>), destabilizing the LPS layer and increasing the permeability of the outer membrane, ultimately leading to cell death.[2]

Cross-resistance between colistin and polymyxin B arises from alterations that mask or modify the polymyxin binding site on the LPS. The most common mechanisms are:

- Chromosomally Mediated Modifications: These are often regulated by two-component systems, primarily PhoP-PhoQ and PmrA-PmrB.[1][3] Activation of these systems leads to the addition of positively charged molecules, such as phosphoethanolamine (pEtN) and 4-amino-4-deoxy-L-arabinose (L-Ara4N), to the lipid A phosphate groups.[3][6] This modification reduces the net negative charge of the LPS, repelling the cationic polymyxin molecules.[3]
- Plasmid-Mediated Resistance: The discovery of mobile colistin resistance (mcr) genes, most notably mcr-1, represents a significant threat due to their horizontal transfer capability.[1]
   These genes encode phosphoethanolamine transferases that catalyze the addition of pEtN to lipid A, conferring resistance to colistin and cross-resistance to other polymyxins.[7]

The shared nature of these resistance mechanisms means that the development of resistance to one polymyxin antibiotic almost invariably leads to resistance to others in the same class.

# Signaling Pathway for Polymyxin Resistance





Click to download full resolution via product page

Caption: Chromosomally-mediated (PhoPQ/PmrAB) and plasmid-mediated (mcr-1) polymyxin resistance pathways.

# **Comparative In Vitro Activity**

Numerous studies have compared the in vitro potency of colistin and polymyxin B against a variety of Gram-negative pathogens. The data, primarily presented as Minimum Inhibitory Concentrations (MICs), generally indicate a high degree of correlation in their activity, reinforcing the concept of cross-resistance.

# Table 1: Comparative MICs of Colistin and Polymyxin B against Gram-Negative Isolates



| Bacterial<br>Species                     | Number<br>of<br>Isolates | Colistin<br>MIC₅₀<br>(µg/mL) | Colistin<br>MIC <sub>90</sub><br>(µg/mL) | Polymyxi<br>n B MIC₅o<br>(µg/mL) | Polymyxi<br>n B MIC90<br>(µg/mL) | Referenc<br>e |
|------------------------------------------|--------------------------|------------------------------|------------------------------------------|----------------------------------|----------------------------------|---------------|
| Acinetobac<br>ter<br>baumannii           | 31                       | -                            | -                                        | -                                | -                                | [5]           |
| Pseudomo<br>nas<br>aeruginosa            | 31                       | -                            | -                                        | -                                | -                                | [5]           |
| Klebsiella<br>pneumonia<br>e             | 27                       | -                            | -                                        | -                                | -                                | [5]           |
| P.<br>aeruginosa                         | -                        | -                            | 2                                        | -                                | 2                                | [8]           |
| Acinetobac ter spp.                      | -                        | -                            | 2                                        | -                                | 2                                | [8]           |
| E. coli<br>(mcr-1<br>positive)           | 18                       | >2                           | >2                                       | >2                               | >2                               | [4]           |
| K.<br>pneumonia<br>e (mcr-1<br>positive) | 2                        | >2                           | >2                                       | >2                               | >2                               | [4]           |

Note: A study by Rosenthal et al. (2019) found that polymyxin B had significantly lower MICs than colistin against K. pneumoniae, A. baumannii, and P. aeruginosa, although the categorical interpretation of susceptibility was not drastically different.[5]

# Table 2: Resistance Rates of Colistin and Polymyxin B in Clinical Isolates



| Bacterial Species | Colistin Resistance<br>Rate (%) | Polymyxin B<br>Resistance Rate<br>(%) | Reference |
|-------------------|---------------------------------|---------------------------------------|-----------|
| E. coli           | 25.4                            | 18.6                                  | [9]       |
| K. pneumoniae     | 67.4                            | 64.1                                  | [9]       |
| P. aeruginosa     | 23.8                            | 19.0                                  | [9]       |
| A. baumannii      | 31.5                            | 16.7                                  | [9]       |

# **Experimental Protocols**

Accurate and standardized susceptibility testing is crucial for guiding clinical therapy and for research purposes. The following are outlines of key experimental protocols used to assess polymyxin activity and cross-resistance.

# **Broth Microdilution (BMD) for MIC Determination**

The broth microdilution method is the recommended standard for determining the MICs of colistin and polymyxin B.

Principle: Serial twofold dilutions of the antibiotic are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth after incubation.

#### Protocol Outline:

- Preparation of Antibiotic Stock Solutions: Prepare stock solutions of colistin sulfate and polymyxin B sulfate in sterile deionized water.
- Preparation of Microtiter Plates: Dispense cation-adjusted Mueller-Hinton broth (CA-MHB)
  into the wells of a 96-well microtiter plate. Create serial twofold dilutions of the antibiotics
  across the plate.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute the suspension in CA-MHB to achieve a final inoculum concentration of



approximately 5 x 10<sup>5</sup> CFU/mL in each well.

- Inoculation and Incubation: Inoculate each well with the bacterial suspension. Include a
  growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C
  for 16-20 hours.
- Reading and Interpretation: Determine the MIC by visually inspecting for turbidity. The MIC is the lowest concentration with no visible growth.

### **Workflow for Broth Microdilution**





Click to download full resolution via product page

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

# **Checkerboard Assay for Synergy Testing**

The checkerboard assay is used to evaluate the interaction between two antimicrobial agents.



Principle: Two antibiotics are serially diluted in a two-dimensional array in a microtiter plate. This allows for the testing of multiple combinations of concentrations simultaneously.

#### Protocol Outline:

- Plate Setup: In a 96-well plate, dilute antibiotic A horizontally and antibiotic B vertically in CA-MHB. The final plate will contain wells with each antibiotic alone and in various combinations.
- Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the BMD assay.
- Incubation and Reading: Incubate and read the plate for visible growth.
- Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to determine the nature of the interaction:
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  - FIC Index = FIC of Drug A + FIC of Drug B
  - Interpretation: Synergy (FIC ≤ 0.5), Additive/Indifference (0.5 < FIC ≤ 4), Antagonism (FIC > 4).

# **Time-Kill Assay**

Time-kill assays provide information on the bactericidal or bacteriostatic activity of an antibiotic over time.

Principle: A standardized bacterial inoculum is exposed to a constant concentration of an antibiotic, and the number of viable bacteria is determined at various time points.

#### **Protocol Outline:**

• Inoculum Preparation: Prepare a bacterial suspension in CA-MHB to a starting density of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL.



- Antibiotic Exposure: Add the desired concentration of the antibiotic(s) to the bacterial suspension. Include a growth control without any antibiotic.
- Sampling and Plating: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture, perform serial dilutions, and plate onto appropriate agar plates.
- Incubation and Colony Counting: Incubate the plates and count the number of colonies to determine the CFU/mL at each time point.
- Data Analysis: Plot the log<sub>10</sub> CFU/mL versus time. Bactericidal activity is typically defined as
  a ≥ 3-log<sub>10</sub> reduction in CFU/mL from the initial inoculum.

# **Conclusion and Future Directions**

The evidence strongly supports significant cross-resistance between colistin methanesulfonate and other polymyxins, including polymyxin B. This is a direct consequence of their shared molecular target and the common resistance mechanisms that bacteria have evolved. While minor differences in in vitro activity may exist, the presence of resistance to one polymyxin should be considered a strong indicator of resistance to the entire class for clinical decision-making.

For drug development professionals, these findings underscore the need for novel antimicrobial agents that either bypass these resistance mechanisms or can be used in combination to overcome them. For researchers and scientists, continued surveillance of polymyxin resistance, elucidation of novel resistance mechanisms, and the development of rapid and accurate susceptibility testing methods are critical priorities. A deeper understanding of the pharmacokinetics and pharmacodynamics of both colistin and polymyxin B is also essential to optimize their clinical use and preserve their efficacy as last-resort antibiotics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. Polymyxin Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata PMC [pmc.ncbi.nlm.nih.gov]
- 4. Colistin and Polymyxin B Susceptibility Testing for Carbapenem-Resistant and mcr-Positive Enterobacteriaceae: Comparison of Sensititre, MicroScan, Vitek 2, and Etest with Broth Microdilution PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. New and simplified method for drug combination studies by checkerboard assay PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 9. Colistin Susceptibility Testing by Colistin Broth Disk Elution MIC Method among Carbapenem-resistant Gram-negative Blood Culture Clinical Isolates in a Tertiary Care Setting, East Delhi, India PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Cross-Resistance Between Colistin Methanesulfonate and Other Polymyxins: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8101698#cross-resistance-between-colistin-methanesulfonate-and-other-polymyxins]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com